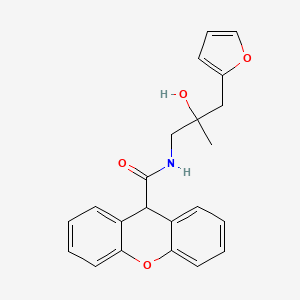
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a xanthene derivative with a furan ring and a hydroxymethyl group attached. Xanthene derivatives are often used in dyes and are known for their fluorescence properties. Furan is a heterocyclic compound that is used as a building block in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The compound, due to the presence of the furan ring and the xanthene core, might undergo a variety of reactions. Furan rings can participate in electrophilic substitution reactions, while xanthenes can undergo reactions at the 9-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives have shown significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This compound, with its furan nucleus, could potentially be used in the development of new antibacterial drugs.
Antifungal Activity
Furan-containing compounds have been employed as medicines in a number of distinct disease areas . They have shown to have antifungal properties , which suggests that this compound could be used in the development of new antifungal drugs.
Anti-inflammatory and Analgesic Activity
Furan has a variety of therapeutic advantages, such as anti-inflammatory and analgesic . This suggests that this compound could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Antidepressant and Anti-anxiolytic Activity
Furan has shown antidepressant and anti-anxiolytic properties . This suggests that this compound could potentially be used in the development of new antidepressant and anti-anxiolytic drugs.
Anti-parkinsonian and Anti-glaucoma Activity
Furan has shown anti-parkinsonian and anti-glaucoma properties . This suggests that this compound could potentially be used in the development of new anti-parkinsonian and anti-glaucoma drugs.
Antihypertensive and Anti-aging Activity
Furan has shown antihypertensive and anti-aging properties . This suggests that this compound could potentially be used in the development of new antihypertensive and anti-aging drugs.
Anticancer Activity
Furan has shown anticancer properties . This suggests that this compound could potentially be used in the development of new anticancer drugs.
Antiprotozoal Activity
Furan has shown antiprotozoal properties . This suggests that this compound could potentially be used in the development of new antiprotozoal drugs.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(25,13-15-7-6-12-26-15)14-23-21(24)20-16-8-2-4-10-18(16)27-19-11-5-3-9-17(19)20/h2-12,20,25H,13-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXQFCDHBGNWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


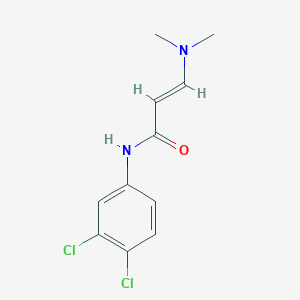
![Methyl 2-amino-5-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2690543.png)

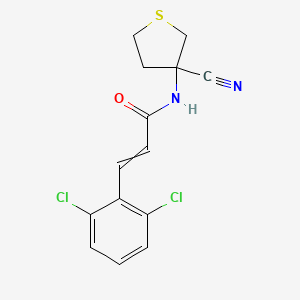
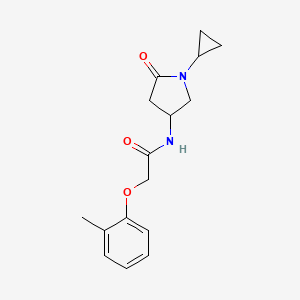
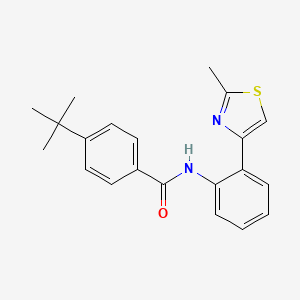
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2690548.png)
![[1-(Aminomethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B2690549.png)
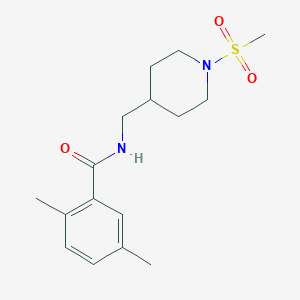
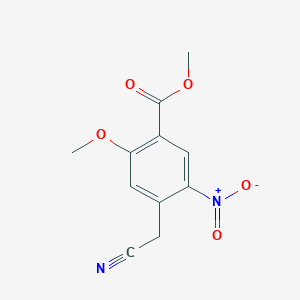
![3-(Fluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2690553.png)
![methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2690554.png)
![2-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2690557.png)